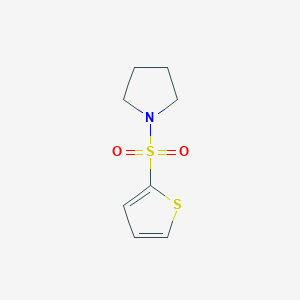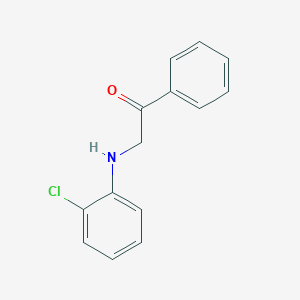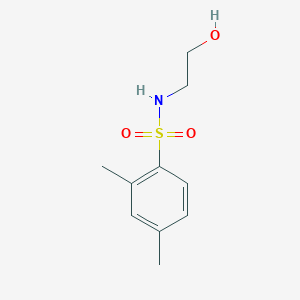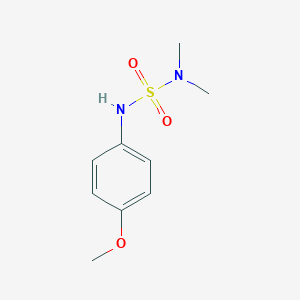
3-(cinnamylthio)-6-methyl-1,2,4-triazin-5(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(cinnamylthio)-6-methyl-1,2,4-triazin-5(2H)-one is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. The compound is synthesized through a specific method and has been subject to several studies to understand its mechanism of action, biochemical and physiological effects, and limitations for laboratory experiments.
Mécanisme D'action
The mechanism of action of 3-(cinnamylthio)-6-methyl-1,2,4-triazin-5(2H)-one is not fully understood. However, it is believed to inhibit certain enzymes involved in cell growth and division, leading to the inhibition of cancer cell growth. Additionally, the compound is believed to interfere with the photosynthesis process in plants, leading to their inhibition. The mechanism of action for the compound's potential use as a corrosion inhibitor is not fully understood.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(cinnamylthio)-6-methyl-1,2,4-triazin-5(2H)-one have been subject to several studies. The compound has been shown to have low toxicity in vitro and in vivo, making it a potential candidate for further development. Additionally, the compound has been shown to have antioxidant properties, which may be beneficial in the treatment of certain diseases.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3-(cinnamylthio)-6-methyl-1,2,4-triazin-5(2H)-one in lab experiments include its low toxicity and potential applications in various fields. However, the compound has limitations, including its limited solubility in water and its potential instability at high temperatures.
Orientations Futures
There are several potential future directions for 3-(cinnamylthio)-6-methyl-1,2,4-triazin-5(2H)-one. One potential direction is further studies into its potential anticancer properties, including its mechanism of action and potential use in combination with other anticancer drugs. Another potential direction is the development of the compound as a herbicide, including studies into its selectivity and potential environmental impact. Additionally, further studies into the compound's potential use as a corrosion inhibitor could lead to its development for industrial applications.
Méthodes De Synthèse
The synthesis method of 3-(cinnamylthio)-6-methyl-1,2,4-triazin-5(2H)-one involves a reaction between cinnamyl chloride and 6-methyl-1,2,4-triazin-5(2H)-one in the presence of a base such as potassium carbonate. The reaction takes place in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and requires heating to a specific temperature. The product is then purified through recrystallization or column chromatography.
Applications De Recherche Scientifique
3-(cinnamylthio)-6-methyl-1,2,4-triazin-5(2H)-one has been subject to several scientific studies due to its potential applications in various fields. The compound has been studied for its anticancer properties, as it has been shown to inhibit the growth of cancer cells in vitro. Additionally, the compound has been studied for its potential use as a herbicide, as it has been shown to inhibit the growth of certain types of plants. Furthermore, the compound has been studied for its potential use as a corrosion inhibitor, as it has been shown to protect metals from corrosion.
Propriétés
IUPAC Name |
6-methyl-3-[(E)-3-phenylprop-2-enyl]sulfanyl-4H-1,2,4-triazin-5-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3OS/c1-10-12(17)14-13(16-15-10)18-9-5-8-11-6-3-2-4-7-11/h2-8H,9H2,1H3,(H,14,16,17)/b8-5+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUFVFIVQKHYSCP-VMPITWQZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(NC1=O)SCC=CC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN=C(NC1=O)SC/C=C/C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(cinnamylthio)-6-methyl-1,2,4-triazin-5(2H)-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[2-(2-Fluoro-phenoxy)-ethyl]-1H-benzoimidazole-2-thiol](/img/structure/B495179.png)
![2-(benzylsulfanyl)-1-[2-(2-methoxyphenoxy)ethyl]-1H-benzimidazole](/img/structure/B495180.png)
![3-[(4-Bromobenzyl)sulfanyl][1,2,4]triazolo[3,4-b][1,3]benzothiazole](/img/structure/B495182.png)
![2-{[2-(2-Methoxyphenoxy)ethyl]sulfanyl}-4,6-dimethylpyrimidine](/img/structure/B495183.png)


![2-[(6-bromo-1H-benzimidazol-2-yl)sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B495190.png)






